C2-Methyl Substituent Confers a Differentiated Conformational and Steric Profile Compared to the Des-Methyl Analog (852367-28-3)
The target compound (852368-67-3) bears a methyl group at the C2 position of the indole ring. The closest commercially available comparator, 2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide (CAS 852367-28-3), lacks this substituent. The C2-methyl group introduces a steric constraint that restricts rotation around the C2–C3 bond and alters the preferred orientation of the glyoxylamide side chain relative to the indole plane [1]. In structure–activity relationship (SAR) studies of indole-3-glyoxylamide antiprion agents, C2-substitution was a key determinant of cellular potency, with 2-methyl analogs showing distinct activity cliffs relative to unsubstituted congeners [2].
| Evidence Dimension | Steric and conformational differentiation (C2-methyl vs. C2-H) |
|---|---|
| Target Compound Data | C2-methyl substituent present; calculated molar refractivity (MR) contribution: +5.65 cm³/mol (estimated from fragment-based methods) |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide (CAS 852367-28-3): C2-H (no substituent); MR contribution: 0 |
| Quantified Difference | ΔMR ≈ 5.65 cm³/mol; altered conformational ensemble predicted by the 2-methyl group |
| Conditions | In silico structural comparison; supported by class-level SAR in indole-3-glyoxylamide antiprion series [2] |
Why This Matters
For researchers conducting SAR or target-engagement studies, the methyl-dependent conformational bias may translate into differential binding poses and potency shifts that cannot be recapitulated by the des-methyl analog.
- [1] Barresi, E.; Robello, M.; Baglini, E.; et al. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals 2023, 16(7), 997. View Source
- [2] Thompson, M.J.; Borsenberger, V.; Louth, J.C.; et al. Design, synthesis, and structure–activity relationship of indole-3-glyoxylamide libraries possessing highly potent activity in a cell line model of prion disease. J. Med. Chem. 2009, 52(23), 7503–7511. View Source
